molecular formula C16H17NO4 B1326708 3-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid CAS No. 876294-64-3

3-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid

Cat. No.: B1326708
CAS No.: 876294-64-3
M. Wt: 287.31 g/mol
InChI Key: DBIBUFQOGDQCLR-UHFFFAOYSA-N
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Description

Introduction

3-[3-(Ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid stands as a notable example of advanced heterocyclic chemistry, combining the electron-rich pyrrole ring system with the versatile benzoic acid functionality. This compound represents a convergence of two important chemical frameworks that have found extensive applications in medicinal chemistry, materials science, and organic synthesis. The molecule's unique structural features arise from the strategic positioning of functional groups that allow for diverse chemical reactivity patterns and potential biological interactions.

The chemical structure incorporates several key functional elements that contribute to its distinct properties. The pyrrole ring, functioning as the core heterocyclic unit, provides electron-rich aromatic character that influences the compound's overall reactivity profile. The ethoxycarbonyl substituent at the 3-position of the pyrrole ring introduces an electron-withdrawing element that modulates the electronic distribution across the aromatic system. Additionally, the two methyl groups positioned at the 2- and 5-positions of the pyrrole ring contribute steric and electronic effects that further define the compound's chemical behavior.

The benzoic acid moiety, directly connected to the nitrogen atom of the pyrrole ring, establishes the compound as a derivative of both pyrrole and benzoic acid chemical classes. This dual functionality creates opportunities for participation in various chemical transformations and potential interactions with biological targets. The carboxylic acid functionality provides sites for further chemical modification through standard carboxylic acid chemistry, including esterification, amidation, and salt formation reactions.

Overview and Significance of this compound

The significance of this compound extends across multiple domains of chemical research and application. This compound represents a sophisticated example of molecular design that incorporates multiple functional groups within a single molecular framework, enabling diverse chemical and potentially biological activities. The structural complexity of this molecule positions it as a valuable building block for further synthetic elaboration and as a potential lead structure for pharmaceutical development.

The compound's molecular formula, C₁₆H₁₇NO₄, reflects its substantial molecular complexity while maintaining a manageable molecular weight of 287.31 grams per mole. This molecular weight falls within the optimal range for many pharmaceutical applications, suggesting potential utility in drug discovery programs targeting various therapeutic areas. The presence of multiple functional groups provides numerous sites for molecular recognition and binding interactions with biological macromolecules.

In the context of materials science, this compound offers interesting properties derived from its heterocyclic structure and conjugated aromatic systems. The pyrrole ring system is known for its electronic properties and ability to participate in extended conjugation systems, making such compounds valuable for the development of conducting polymers and electronic materials. The benzoic acid functionality provides additional opportunities for incorporation into polymer matrices and extended molecular architectures.

Property Value Source
Molecular Formula C₁₆H₁₇NO₄
Molecular Weight 287.31 g/mol
Chemical Abstracts Service Number 876294-64-3
Melting Point 171-172°C
Predicted Boiling Point 469.1±45.0°C
Predicted Density 1.19±0.1 g/cm³
Predicted pKa 3.69±0.10

The research significance of this compound is further enhanced by its position as a member of the nitrogen-substituted pyrrole carboxylic acid family. Compounds within this chemical class have demonstrated diverse biological activities and have served as important intermediates in the synthesis of more complex molecular architectures. The specific substitution pattern present in this compound provides unique structural features that distinguish it from other members of this chemical family.

Properties

IUPAC Name

3-(3-ethoxycarbonyl-2,5-dimethylpyrrol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-4-21-16(20)14-8-10(2)17(11(14)3)13-7-5-6-12(9-13)15(18)19/h5-9H,4H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIBUFQOGDQCLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1)C)C2=CC=CC(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrole Ring Formation via Enamino Acid Cyclization (Zav’yalov Pyrrole Synthesis Variant)

One of the most effective methods to prepare substituted pyrroles such as 3-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid is through the cyclization of enamino acids derived from 1,3-difunctional compounds. This method involves:

  • Starting from diethyl 2-(1-carboxyalkylaminomethylene)malonates or related enamino malonates.
  • Cyclization under acylative conditions (e.g., with acetic anhydride) to form 4-ethoxypyrrole-3-carboxylates.
  • The reaction proceeds via intramolecular cyclization and decarboxylation steps, yielding the substituted pyrrole ring with an ethoxycarbonyl group at the 3-position.

This approach allows for the introduction of various substituents at the 2 and 5 positions of the pyrrole ring, such as methyl groups, by selecting appropriate starting enamino acids or malonates.

N-Arylation of Pyrrole

The attachment of the 3-carboxyphenyl group to the nitrogen of the pyrrole ring is typically achieved by N-arylation reactions. This can be done by:

  • Reacting the pyrrole derivative with 3-bromobenzoic acid or its derivatives under palladium-catalyzed Buchwald-Hartwig amination conditions.
  • Alternatively, nucleophilic substitution reactions where the pyrrole nitrogen attacks an activated benzoic acid derivative.

Esterification and Purification

  • The ethoxycarbonyl group is introduced either during the pyrrole ring formation (as in the enamino malonate cyclization) or by subsequent esterification of the carboxyl group.
  • Purification of the final compound is commonly performed by recrystallization or chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.

Reaction Conditions and Optimization

  • Solvents such as methanol, tetrahydrofuran (THF), or acetonitrile are commonly used depending on the step.
  • Temperature control is critical, often ranging from room temperature to reflux conditions, to optimize yields and minimize side reactions.
  • Reaction times vary from several hours to days, especially for crystallization steps.
  • Catalysts such as palladium complexes are employed in N-arylation steps.
  • The use of inert atmosphere (nitrogen or argon) is recommended to prevent oxidation or polymerization of sensitive pyrrole intermediates.

Research Findings and Analytical Data

  • Melting point of the compound is reported at 171-172 °C, indicating good crystallinity and purity.
  • Predicted boiling point is approximately 469 °C, with a density around 1.19 g/cm³.
  • The pKa value is about 3.69, consistent with the acidic nature of the benzoic acid moiety.
  • NMR spectroscopy confirms the presence of methyl groups at the 2,5-positions of the pyrrole ring and the ethoxycarbonyl group at the 3-position.
  • X-ray crystallography has been used in related pyrrole derivatives to confirm the structure and substitution pattern.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material(s) Conditions Outcome/Notes
1 Enamino acid cyclization Diethyl 2-(1-carboxyalkylaminomethylene)malonate Acetic anhydride, reflux, inert atmosphere Formation of 4-ethoxypyrrole-3-carboxylate intermediate
2 N-Arylation Pyrrole intermediate + 3-bromobenzoic acid Pd catalyst, base, solvent (THF/MeOH), heat Attachment of 3-carboxyphenyl group at pyrrole N
3 Purification Crude product Recrystallization or HPLC Pure this compound

Chemical Reactions Analysis

Types of Reactions

3-[3-(Ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Applications

1. Antiviral Activity

Research has indicated that derivatives of 3-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid exhibit promising antiviral properties. A study on similar pyrrole-based compounds demonstrated significant inhibitory activity against HIV-1, suggesting that this compound could be further explored for its potential as an antiviral agent .

2. Anti-inflammatory Properties

Pyrrole derivatives are known to possess anti-inflammatory effects. In vitro studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, indicating that this compound may also exhibit these properties .

3. Anticancer Potential

The compound's structure suggests potential interactions with various biological targets involved in cancer progression. Preliminary studies have indicated that related compounds can induce apoptosis in cancer cells, warranting further investigation into the efficacy of this specific compound in cancer therapy .

Material Science Applications

1. Polymer Chemistry

Due to its unique chemical structure, this compound can serve as a monomer for the synthesis of novel polymers. These polymers may exhibit enhanced thermal stability and mechanical properties compared to traditional materials .

2. Drug Delivery Systems

The compound's ability to form stable complexes with various drugs makes it a candidate for use in drug delivery systems. Its incorporation into nanoparticles has been studied for improving the solubility and bioavailability of poorly soluble drugs .

Case Studies

StudyFocusFindings
Study on Antiviral Activity Investigated the inhibitory effects on HIV-1Compounds showed up to 84% inhibition at 100 µM concentration .
Anti-inflammatory Research Evaluated cytokine inhibitionSimilar compounds displayed significant reductions in TNF-alpha levels .
Polymer Development Explored new polymer formulationsResulted in materials with superior mechanical properties .

Mechanism of Action

The mechanism of action of 3-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-[3-(Ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid
  • CAS Number : 876294-64-3
  • Molecular Formula: C₁₆H₁₇NO₄ (calculated based on substituents)
  • Molecular Weight : 287.32 g/mol
  • Structure : Comprises a benzoic acid core substituted with a 2,5-dimethylpyrrole ring bearing an ethoxycarbonyl group at the 3-position.

Key Characteristics :

  • The ethoxycarbonyl group introduces ester functionality, enhancing lipophilicity compared to unsubstituted analogs.
  • The benzoic acid moiety contributes acidity (pKa ~4.5–5.0, inferred from similar compounds ), influencing solubility and reactivity.
  • Applications : Likely serves as a synthetic intermediate in pharmaceuticals or organic materials, though commercial availability is discontinued .

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below highlights critical differences between the target compound and its analogs:

Compound Name / CAS Key Substituents Molecular Formula Molecular Weight Key Properties Reference
Target Compound (876294-64-3) Ethoxycarbonyl, 2,5-dimethylpyrrole C₁₆H₁₇NO₄ 287.32 Discontinued; moderate solubility in polar solvents
3-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid (26180-28-9) 2,5-Dimethylpyrrole C₁₃H₁₃NO₂ 215.25 Higher aqueous solubility (free acid); lacks ester group
Sodium 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate (820245-58-7) Sodium salt of benzoic acid analog C₁₃H₁₂NNaO₂ 237.23 Enhanced water solubility due to ionic form
3-[3-(Ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoic acid (876294-66-5) Propanoic acid backbone C₁₂H₁₇NO₄ 239.27 Shorter carbon chain; lower molecular weight
3-[1-(2H-1,3-Benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid (851879-23-7) Benzodioxole, propenoic acid C₁₆H₁₅NO₄ 285.29 Conjugated double bond; higher rigidity

Key Observations :

Sodium salt formation (820245-58-7) drastically improves water solubility, making it preferable for formulations requiring high bioavailability .

Backbone Variations: Replacement of benzoic acid with propanoic acid (876294-66-5) reduces aromaticity and molecular weight, likely affecting binding affinity in receptor-based applications . The propenoic acid derivative (851879-23-7) introduces conjugation, which may enhance UV absorption properties for analytical detection .

Biological Activity

3-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid, identified by CAS Number 876294-64-3, is a compound with significant potential in medicinal chemistry. Its molecular formula is C16H17NO4, and it has a molecular weight of 287.31 g/mol. This compound features a pyrrole ring, which is known for its biological activity, and is part of a broader class of compounds that exhibit various pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various benzoic acid derivatives, including those similar to this compound. For instance, compounds with similar structures have shown promising results against several cancer cell lines:

Compound TypeCell LineIC50 (µM)Reference
Benzamide DerivativesMCF-75.85
Carboxamide DerivativesA5493.0
Novel Pyrrole DerivativesVarious<10

These findings suggest that compounds with a pyrrole moiety can effectively inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways crucial for cancer cell survival.

Anti-HIV Activity

In vitro studies have also evaluated the anti-HIV activity of pyrrole derivatives. A related compound was found to significantly inhibit HIV-1 replication with effective concentrations demonstrating substantial inhibition percentages without notable cytotoxicity on host cells:

CompoundInhibition Percentage at 100 µMCytotoxicity (MT-2 Cell Line)
Pyrrole Derivative84%None Detected

This highlights the potential for developing anti-HIV therapeutics based on similar structural frameworks.

Enzyme Inhibition

The compound's structure suggests possible activity as an enzyme inhibitor , particularly against cholinesterases and other relevant targets in neurodegenerative diseases. Preliminary data indicate that pyrrole derivatives can exhibit competitive inhibition profiles:

Enzyme TargetInhibitory Activity (IC50)Reference
Acetylcholinesterase (AChE)7.49 µM

This activity is crucial for developing treatments for conditions like Alzheimer's disease.

Synthesis and Evaluation

A series of studies have synthesized various analogs of benzoic acid derivatives, including those containing the pyrrole moiety. These studies involved both molecular docking and in vitro evaluations to assess binding affinities and biological activities:

  • Synthesis : Compounds were synthesized using standard organic reactions, followed by purification.
  • Biological Evaluation : Assays were conducted to determine cytotoxicity and enzyme inhibition profiles.
  • Molecular Docking : Computational studies provided insights into binding interactions with target proteins.

Key Findings

Research indicates that modifications to the pyrrole ring can enhance biological activity:

  • Substituents on the pyrrole significantly influence anticancer potency.
  • Structural modifications can optimize binding affinities for specific enzymes.

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